molecular formula C15H34BrN B14682172 N,N-dipentylpentan-1-amine;hydrobromide CAS No. 37026-87-2

N,N-dipentylpentan-1-amine;hydrobromide

Cat. No.: B14682172
CAS No.: 37026-87-2
M. Wt: 308.34 g/mol
InChI Key: ZITJUWHGMSWHOB-UHFFFAOYSA-N
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Description

N,N-Dipentylpentan-1-amine hydrobromide is a tertiary amine hydrobromide salt with the molecular formula C₁₅H₃₃N·HBr (derived from the freebase N,N-dipentylpentan-1-amine, CAS 621-77-2). The parent compound, also known as triamylamine or tripentylamine, consists of a pentan-1-amine backbone substituted with two pentyl groups at the nitrogen atom . Hydrobromide salt formation enhances its aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound’s structure features three linear pentyl chains, conferring significant hydrophobicity to the freebase, which is partially mitigated by salt formation.

Properties

CAS No.

37026-87-2

Molecular Formula

C15H34BrN

Molecular Weight

308.34 g/mol

IUPAC Name

N,N-dipentylpentan-1-amine;hydrobromide

InChI

InChI=1S/C15H33N.BrH/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3;/h4-15H2,1-3H3;1H

InChI Key

ZITJUWHGMSWHOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CCCCC.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipentylpentan-1-amine;hydrobromide typically involves the alkylation of pentanamine with pentyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or methanol. The resulting N,N-dipentylpentan-1-amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dipentylpentan-1-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide, cyanide, or alkoxide ions can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-dipentylpentan-1-amine;hydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: It may be investigated for its potential pharmacological properties and therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-dipentylpentan-1-amine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-dipentylpentan-1-amine hydrobromide with analogous amines and their salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility & Stability Applications
N,N-Dipentylpentan-1-amine hydrobromide C₁₅H₃₃N·HBr 312.34 Tertiary amine; three pentyl chains Moderate H₂O solubility (salt form) Synthetic intermediate, surfactants
Tripentylamine (freebase) C₁₅H₃₃N 227.43 Neutral tertiary amine Insoluble in H₂O; soluble in organics Catalyst, solvent additive
Galantamine hydrobromide C₁₇H₂₁NO₃·HBr 368.27 Tertiary amine with aromatic rings High H₂O solubility Alzheimer’s treatment
N,N-Dibenzylpent-4-en-1-amine C₁₉H₂₃N 265.40 Unsaturated pentenyl; two benzyl groups Low H₂O solubility Bioactive compound synthesis
Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) C₁₀H₁₅N 149.24 Secondary amine; phenyl substituent Soluble in polar organics CNS stimulant

Structural and Functional Insights

Hydrophobicity vs. Solubility :

  • The freebase tripentylamine (C₁₅H₃₃N) is highly hydrophobic due to its three aliphatic pentyl chains, limiting its use in aqueous systems. In contrast, the hydrobromide salt form improves water solubility, similar to galantamine hydrobromide , which is clinically administered orally .
  • N,N-Dibenzylpent-4-en-1-amine (C₁₉H₂₃N) incorporates aromatic benzyl groups and a double bond, enhancing π-π stacking interactions but reducing solubility compared to aliphatic analogs .

Salt Formation Trends :

  • Hydrobromide salts (e.g., galantamine hydrobromide ) are less common than hydrochlorides but offer distinct crystallization properties. For example, N-Methyl-2-nitropropan-1-amine hydrochloride (C₅H₁₁N₂O₂·HCl) demonstrates how nitro groups increase polarity, whereas N,N-dipentylpentan-1-amine hydrobromide relies on ionic interactions for solubility .

Biological Activity :

  • Phenpromethamine (C₁₀H₁₅N) highlights the role of aromatic substituents in CNS activity, whereas bulky aliphatic chains in N,N-dipentylpentan-1-amine likely reduce membrane permeability, limiting direct pharmacological use .

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